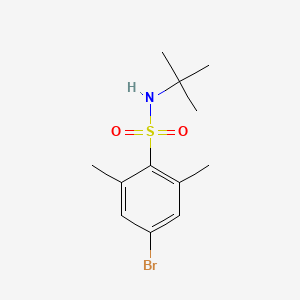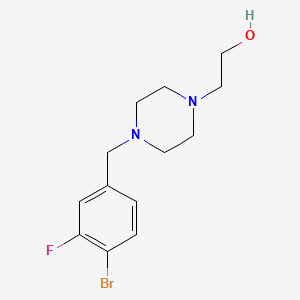![molecular formula C10H14N2O4S2 B1408302 1-[(4-甲基-1,3-噻唑-5-基)磺酰基]哌啶-4-羧酸 CAS No. 1858255-45-4](/img/structure/B1408302.png)
1-[(4-甲基-1,3-噻唑-5-基)磺酰基]哌啶-4-羧酸
描述
The compound “1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
科学研究应用
抗癌特性:从与“1-[(4-甲基-1,3-噻唑-5-基)磺酰基]哌啶-4-羧酸”类似的化合物合成的带有 4-哌啶基-1,3,4-恶二唑的丙酰胺衍生物被评估为有前途的抗癌剂。本研究中的某些化合物表现出很强的抗癌潜力,表明这种化学结构与抗癌药物开发相关 (Rehman 等,2018)。
抗菌评估:与本化合物在结构上相关的 1,3,4-恶二唑和哌啶官能团的衍生物被合成,并被发现表现出显着的抗菌活性。这表明此类化合物在开发新的抗菌剂中具有潜在用途 (Aziz‐ur‐Rehman 等,2017)。
酶抑制研究:与“1-[(4-甲基-1,3-噻唑-5-基)磺酰基]哌啶-4-羧酸”相关的合成化合物针对丁酰胆碱酯酶 (BChE) 酶进行了筛选。研究发现,某些氨基酸残基对于结合至关重要,突出了它们在酶抑制和相关药物应用中的潜力 (Khalid 等,2016)。
用于癌症治疗的 Aurora 激酶抑制:与“1-[(4-甲基-1,3-噻唑-5-基)磺酰基]哌啶-4-羧酸”在结构上相似的化合物被认为是 Aurora A 激酶的潜在抑制剂,表明其在癌症治疗中的用途 (ロバート ヘンリー,ジェームズ, 2006)。
阿尔茨海默病治疗的潜力:合成了一系列类似化合物的 N-取代衍生物,并将其评估为阿尔茨海默病的潜在候选药物,特别关注针对乙酰胆碱酯酶 (AChE) 的酶抑制活性 (Rehman 等,2018)。
未来方向
作用机制
Target of Action
It is known that molecules containing a thiazole ring, such as this compound, can interact with various biochemical pathways and enzymes or stimulate/block the receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to diverse physiological effects.
Result of Action
Given the potential for thiazole-containing molecules to interact with various biochemical pathways and receptors , it is likely that this compound could have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can participate in nucleophilic and electrophilic reactions, affecting enzyme catalysis . Additionally, this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, the compound can accumulate in specific compartments, influencing its localization and activity. These interactions are essential for the compound’s biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid plays a crucial role in its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s activity by concentrating it in areas where it can interact with its target biomolecules. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic applications.
属性
IUPAC Name |
1-[(4-methyl-1,3-thiazol-5-yl)sulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S2/c1-7-10(17-6-11-7)18(15,16)12-4-2-8(3-5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWSPDDCGXPKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


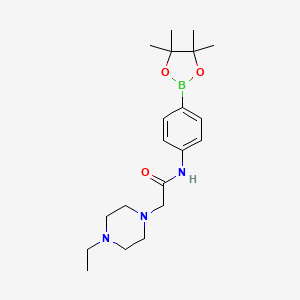
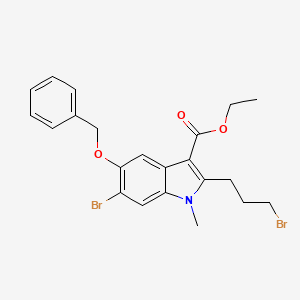



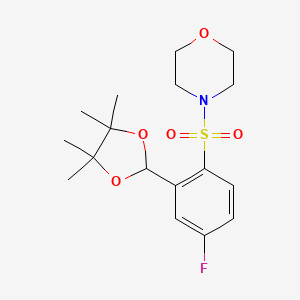

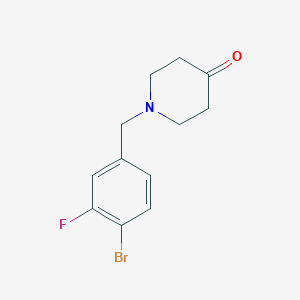
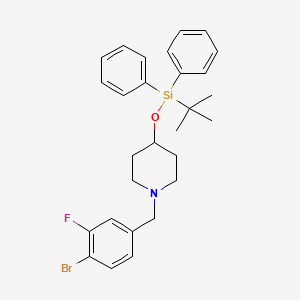

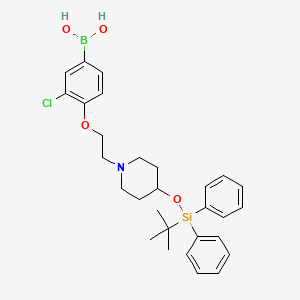
![8-((4-Bromo-2-fluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1408238.png)
